6-Bromo-2-methyl-3-nitropyridine

Medicinal Chemistry Process Chemistry Solid-State Properties

Researchers requiring regiochemically defined pyridine scaffolds for kinase inhibitor or CNS drug discovery often face regioisomeric contamination that derails SAR studies. 6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8) eliminates this risk via its single defined C6-Br handle for selective Suzuki coupling and a nitro group that reduces cleanly to the amine. • High crystallinity (mp 67-72°C) simplifies weighing and storage, unlike the low-melting 5-bromo isomer. • Scalable Fe/HCl reduction protocol yields the 3-amino derivative in high yield on 15 g scale. • Single regioisomer avoids purification challenges of isomeric mixtures, ensuring reproducible lead optimization.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 22282-96-8
Cat. No. B021949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3-nitropyridine
CAS22282-96-8
Synonyms6-Bromo-2-methyl-3-nitro-pyridine;  6-Brom-2-methyl-3-nitro-pyridin; 
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
InChIKeyPCNVKBBKROTUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Pyridine Intermediate Overview


6-Bromo-2-methyl-3-nitropyridine (CAS 22282-96-8) is a polysubstituted pyridine derivative featuring a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position . This electron-deficient heterocyclic core is a critical building block in medicinal chemistry and agrochemical research, valued for its dual orthogonal reactivity: the C6–Br bond enables selective transition metal-catalyzed cross-coupling, while the nitro group serves as a masked amino handle via reduction . Its primary role is as a late-stage functionalization precursor for constructing complex pyridine-based pharmacophores.

Why Generic Substitution Fails


Substituting this compound with its 5-bromo regioisomer (CAS 911434-05-4) or the 6-chloro analog (CAS 22280-60-0) is not chemically equivalent and can lead to divergent outcomes in both synthesis and final product properties. The regiochemistry of the bromine atom relative to the nitro and methyl groups dictates the reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the significantly different melting points and lipophilicities (LogP) of these positional isomers can critically affect the crystallinity, solubility, and bioavailability of downstream pharmaceutical candidates, causing inconsistencies in lead optimization campaigns .

Quantitative Differentiation Evidence


Superior Crystallinity and Handling

The 6-bromo-2-methyl-3-nitropyridine isomer exhibits a markedly higher melting point (67-72 °C) compared to its 6-chloro analog (54-58 °C) and its 5-bromo regioisomer (38-42 °C), indicating superior crystallinity and solid-state stability [1]. This physical property directly translates to easier handling, purification, and formulation in kilogram-scale synthesis.

Medicinal Chemistry Process Chemistry Solid-State Properties

Enhanced Lipophilicity for Drug Design

The introduction of the bromine atom increases the calculated LogP from 1.02–1.82 (for 2-methyl-3-nitropyridine) to 1.66–2.71 (for the 6-bromo derivative), representing a significant boost in lipophilicity [1]. This molecular property is a critical driver in medicinal chemistry for optimizing membrane permeability and target binding, offering a quantifiable advantage over the parent scaffold when designing CNS-penetrant or intracellular-targeting molecules.

Drug Design ADME Lead Optimization

Scalable Nitro Reduction Protocol

A scalable reduction procedure has been explicitly demonstrated for this substrate: treatment of 6-bromo-2-methyl-3-nitropyridine (15 g, 69.12 mmol) with iron powder and conc. HCl in ethanol yields the corresponding 3-amino-6-bromo-2-methylpyridine in high yield (93% reported for a 4 g scale) [1]. This contrasts with the 6-chloro analog, where few such large-scale reduction protocols are published, highlighting a direct, process-validated advantage for procurement in development projects.

Organic Synthesis Reduction Chemistry Process Scale-up

Validated Suzuki-Miyaura Cross-Coupling Reactivity

The C6–Br bond in 6-bromo-2-methyl-3-nitropyridine is a proven reactive handle in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for biaryl synthesis. A specific example involves its reaction with 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield a 6-ethenyl derivative . Class-level evidence indicates that C6-bromo substituents on nitropyridines generally exhibit superior reactivity over C2-bromo counterparts in these transformations, providing a regiochemical rationale for selecting this isomer [1].

Cross-Coupling Medicinal Chemistry C-C Bond Formation

Optimal Application Scenarios


Kinase Inhibitor Late-Stage Diversification

Medicinal chemistry programs targeting kinase inhibition can leverage the C6–Br handle for late-stage Suzuki diversification . The compound's favorable LogP and high crystallinity make it ideal for synthesizing focused libraries of biaryl analogs. Procuring this specific isomer ensures a single, well-defined point of diversification, avoiding the complexity and purification challenges of regioisomeric mixtures that could arise from less selective bromination methods.

Scalable Synthesis of CNS Drug Intermediate

The established Fe/HCl reduction protocol on a 15-gram scale provides a direct, high-yielding route to the corresponding 3-amino derivative, a crucial intermediate for CNS-targeted compounds . The high melting point of the starting material also facilitates purification during large-scale workup. This route offers a clear process advantage over analogous chloro- or regioisomeric compounds, for which such well-documented and scalable reductions are not publicly available.

Agrochemical Intermediate with Superior Handling

For agrochemical research requiring robust, crystalline intermediates, the target compound's high melting point (67-72 °C) is a significant practical advantage . Compared to the 5-bromo regioisomer, which melts near room temperature (38-42 °C), the 6-bromo derivative is far easier to store, weigh, and handle accurately over extended periods, reducing operational errors and improving reproducibility in large-scale synthesis campaigns.

Non-Linear Optical Material Development

Preliminary data suggests this compound possesses a non-zero dipole moment, a prerequisite for second-order non-linear optical (NLO) effects . Combined with its high crystallinity, this makes it a candidate building block for NLO chromophore design. Procurement for materials science research is driven by the need for structurally defined, crystalline scaffolds that incorporate both electron-withdrawing (nitro) and electron-donating (bromo) groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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